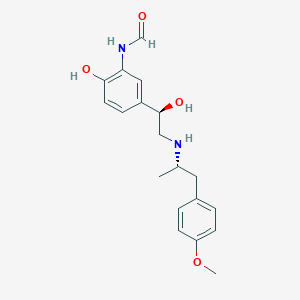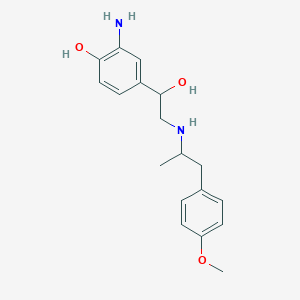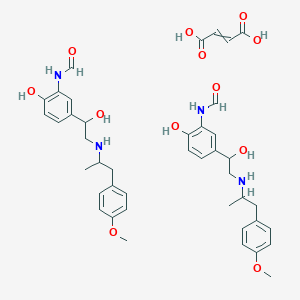
1-(2,6-Dichlorophenyl)-2-indolinone
Vue d'ensemble
Description
Le diclofenac amide est un dérivé du diclofenac, un anti-inflammatoire non stéroïdien (AINS) largement utilisé. Le diclofenac amide est principalement connu pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques. Il est souvent utilisé comme promédicament pour réduire les effets secondaires gastro-intestinaux associés au diclofenac .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du diclofenac amide implique généralement l'amidation du diclofenac. Une méthode courante consiste à faire réagir le diclofenac avec une amine en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à température ambiante .
Méthodes de production industrielle : La production industrielle du diclofenac amide suit des voies de synthèse similaires mais à plus grande échelle. Des méthodes de synthèse en continu ont été développées pour améliorer l'efficacité et réduire les déchets. Ces méthodes impliquent l'utilisation de systèmes automatisés pour contrôler précisément les conditions de réaction, garantissant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Le diclofenac amide subit diverses réactions chimiques, notamment :
Oxydation : Le diclofenac amide peut être oxydé pour former du diclofenac.
Hydrolyse : En milieu acide ou basique, le diclofenac amide peut s'hydrolyser pour produire du diclofenac et l'amine correspondante.
Substitution : Le diclofenac amide peut participer à des réactions de substitution, en particulier des substitutions nucléophiles.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Hydrolyse : Des conditions acides (par exemple, l'acide chlorhydrique) ou basiques (par exemple, l'hydroxyde de sodium) sont utilisées.
Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés dans des conditions douces.
Principaux produits :
Oxydation : Diclofenac.
Hydrolyse : Diclofenac et l'amine correspondante.
Substitution : Divers dérivés substitués du diclofenac.
4. Applications de la recherche scientifique
Le diclofenac amide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la formation et l'hydrolyse de la liaison amide.
Biologie : Étudié pour ses interactions avec les membranes biologiques et les protéines.
Médecine : Exploré comme promédicament pour améliorer les propriétés pharmacocinétiques du diclofenac, réduisant les effets secondaires gastro-intestinaux.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments
5. Mécanisme d'action
Le diclofenac amide exerce ses effets principalement par l'inhibition des enzymes cyclooxygénases (COX), en particulier la cyclooxygénase-1 (COX-1) et la cyclooxygénase-2 (COX-2). Cette inhibition réduit la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre. La forme amide est hydrolysée in vivo pour libérer le diclofenac actif, qui exerce ensuite ses effets pharmacologiques .
Composés similaires :
Diclofenac : Le composé parent, largement utilisé comme AINS.
Ibuprofène : Un autre AINS courant ayant des propriétés anti-inflammatoires et analgésiques similaires.
Naproxène : Un AINS ayant une demi-vie plus longue que le diclofenac.
Kétoprofène : Un AINS aux effets anti-inflammatoires puissants
Unicité du diclofenac amide : Le diclofenac amide est unique en raison de sa nature de promédicament, qui lui permet de réduire les effets secondaires gastro-intestinaux généralement associés au diclofenac. Cela en fait une alternative précieuse pour les patients qui nécessitent un traitement par AINS à long terme mais qui risquent des complications gastro-intestinales .
Applications De Recherche Scientifique
Diclofenac amide has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and hydrolysis.
Biology: Investigated for its interactions with biological membranes and proteins.
Medicine: Explored as a prodrug to improve the pharmacokinetic properties of diclofenac, reducing gastrointestinal side effects.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Diclofenac amide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The amide form is hydrolyzed in vivo to release the active diclofenac, which then exerts its pharmacological effects .
Comparaison Avec Des Composés Similaires
Diclofenac: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID with a longer half-life compared to diclofenac.
Ketoprofen: An NSAID with potent anti-inflammatory effects
Uniqueness of Diclofenac Amide: Diclofenac amide is unique due to its prodrug nature, which allows it to reduce the gastrointestinal side effects commonly associated with diclofenac. This makes it a valuable alternative for patients who require long-term NSAID therapy but are at risk of gastrointestinal complications .
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCICIFOYVSPMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046979 | |
| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15362-40-0 | |
| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15362-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL5Y02756K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(2,6-Dichlorophenyl)-2-indolinone in the synthesis of diclofenac epolamine?
A1: this compound, also known as diclofenac acid, serves as the key starting material in the synthesis of diclofenac epolamine []. The process involves reacting this compound with a strong base like sodium hydroxide or potassium hydroxide to form a diclofenac salt. This salt is then subjected to a series of reactions including acidification, anhydrification, and finally, reaction with 1-(2-hydroxyethyl)-pyrrolidine (epolamine) to yield the final product, diclofenac epolamine [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B195473.png)



